molecular formula C9H10BrI B1524086 5-Bromo-2-iodoisopropylbenzene CAS No. 1147014-97-8

5-Bromo-2-iodoisopropylbenzene

Cat. No.: B1524086
CAS No.: 1147014-97-8
M. Wt: 324.98 g/mol
InChI Key: LDOHQLFWSINTRJ-UHFFFAOYSA-N
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Description

5-Bromo-2-iodoisopropylbenzene: is an organic compound with the molecular formula C9H10BrI . It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and an isopropyl group. This compound is of interest in organic synthesis and research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodoisopropylbenzene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where bromine and iodine are introduced to the benzene ring under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodoisopropylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Used in Suzuki–Miyaura coupling.

    Halogenating Agents: Used for introducing bromine and iodine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodoisopropylbenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions, allowing the compound to form new bonds and structures .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-iodoisopropylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of bromine, iodine, and isopropyl groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-1-iodo-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOHQLFWSINTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679219
Record name 4-Bromo-1-iodo-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147014-97-8
Record name 4-Bromo-1-iodo-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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